The compound (8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic organic compound belonging to the class of triazolopyridines. It features a triazole ring fused to a pyridine structure, with specific substituents that enhance its chemical and biological properties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes involved in cancer and other diseases.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that introduce the chloro and trifluoromethyl groups onto the triazolo-pyridine framework. The synthesis routes typically leverage starting materials such as halogenated pyridines and reagents for introducing functional groups.
The synthesis of (8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol generally involves several key steps:
The synthetic routes may involve reagents such as N-bromosuccinimide for bromination and sodium borohydride for reduction processes. Reaction conditions often include temperature control and solvent selection to optimize yields and purity.
The molecular structure features:
The molecular weight is approximately 239.62 g/mol. The compound's structural formula reflects its complex arrangement of atoms, which contributes to its unique properties.
The compound can undergo various chemical reactions:
Reagents for these reactions may include potassium permanganate for oxidation and lithium aluminum hydride for reductions. Reaction conditions are tailored to achieve selective transformations without affecting other functional groups.
The mechanism of action involves the compound interacting with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on tumor growth in preclinical models, indicating potential therapeutic applications.
The compound has potential applications in:
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in modern drug discovery due to its versatile pharmacological profile and favorable physicochemical properties. This bicyclic framework incorporates a triazole ring fused to a pyridine core, creating an electron-deficient system with significant hydrogen-bonding capacity. The scaffold's planar structure facilitates π-π stacking interactions with biological targets, particularly protein kinases and neurotransmitter receptors. Structural analogs of this core, such as 4-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]pyridine (CAS RN 338795-36-1), demonstrate the scaffold's adaptability for targeted drug design, with molecular formula C₁₂H₆ClF₃N₄ and molecular weight 298.65 g/mol [6]. The specific substitution pattern at the 3-position significantly influences binding characteristics, with pyridyl substitution enhancing interactions through additional nitrogen coordination sites [6].
Table 1: Comparative Analysis of Triazolopyridine-Based Bioactive Compounds
Compound Structure | Molecular Formula | Molecular Weight | Primary Therapeutic Target | Key Structural Features |
---|---|---|---|---|
4-[8-Chloro-6-(trifluoromethyl)triazolopyridin-3-yl]pyridine | C₁₂H₆ClF₃N₄ | 298.65 | Kinase inhibitors | Pyridyl substitution at C3 enhances π-stacking |
8-Chloro-6-(trifluoromethyl)-3-{[2-(trifluoromethyl)phenoxy]methyl}-[1,2,4]triazolo[4,3-a]pyridine | C₁₅H₈ClF₆N₃O | 395.69 | CB1 receptor modulators | Phenoxymethyl group increases lipophilicity |
Unsubstituted [1,2,4]triazolo[4,3-a]pyridine | C₆H₅N₃ | 119.12 | N/A | Baseline scaffold for SAR studies |
The scaffold's significance is further evidenced by its incorporation into patented therapeutic agents, including kinase inhibitors targeting gastrointestinal stromal tumors and cannabinoid-1 receptor modulators for metabolic disorders [7] [8]. These applications exploit the scaffold's ability to occupy distinct binding pockets in biological targets through its planar conformation and hydrogen bonding capabilities. The nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors, while the C8 position provides an optimal site for sterically demanding substituents without disrupting planarity. This specific spatial arrangement enables high-affinity interactions with diverse enzyme classes, making the triazolopyridine scaffold particularly valuable for addressing complex therapeutic targets [5] [7].
Strategic substitution of the triazolopyridine core with chloro and trifluoromethyl groups significantly enhances the pharmacologic potential of these heterocyclic systems. The specific compound (8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol (CAS 1616500-62-9) exemplifies this rational design approach with molecular formula C₈H₅ClF₃N₃O and molecular weight 251.59 g/mol [2] [4]. The chloro substituent at the C8 position serves multiple functions: it creates a steric barrier that influences the molecule's binding orientation, reduces electron density at the pyridine nitrogen to enhance hydrogen bonding capability, and increases metabolic stability by blocking potential oxidation sites. Simultaneously, the trifluoromethyl group at C6 provides strong electron-withdrawing effects that modulate pKa values and enhance membrane permeability through lipophilic interactions [6].
The hydroxymethyl group at position 3 represents a particularly versatile handle for chemical modification, serving as a synthetic intermediate for further derivatization. This functional group can be readily converted to various pharmacophores including amines, aldehydes, carboxylic acids, and ethers. For example, the compound 8-Chloro-6-(trifluoromethyl)-3-{[2-(trifluoromethyl)phenoxy]methyl}-[1,2,4]triazolo[4,3-a]pyridine (MW 395.69 g/mol) demonstrates how etherification of the hydroxymethyl group creates more lipophilic analogs suitable for targeting membrane-bound receptors [5]. Similarly, oxidation of the alcohol yields aldehyde intermediates for condensation reactions, while substitution with amines produces cationic centers for salt formation or hydrogen bonding interactions. The strategic combination of these substituents creates a synergistic electronic effect where the chloro and trifluoromethyl groups work in concert to fine-tune the electron density throughout the aromatic system [5] [6].
Table 2: Physicochemical Properties of (8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₅ClF₃N₃O | Balanced heteroatom content for bioavailability |
Molecular Weight | 251.59 g/mol | Optimal for CNS penetration |
Hydrogen Bond Donors | 1 (OH group) | Enables specific protein interactions |
Hydrogen Bond Acceptors | 5 (3N, 1O, triazole ring) | Promotes target binding and solubility |
Lipophilic Efficiency (LiPE) | High (CF₃ group) | Enhances membrane permeability |
Synthetic Versatility | High (reactive CH₂OH) | Allows diverse derivatization pathways |
Topological Polar Surface Area | ~65 Ų | Predicts good intestinal absorption |
The trifluoromethyl group contributes significantly to the molecule's overall lipophilicity, with calculated logP values typically ranging from 2.0-2.5, which falls within the optimal range for blood-brain barrier penetration [5]. This characteristic makes such compounds particularly valuable for targeting central nervous system receptors and enzymes. The strong electron-withdrawing nature of both chloro and trifluoromethyl groups creates a complementary electronic effect that stabilizes the heterocyclic system against metabolic degradation while enhancing binding affinity through dipole interactions with protein targets. This substitution pattern has demonstrated particular efficacy in kinase inhibition applications, where the chlorine atom occupies a hydrophobic back pocket while the trifluoromethyl group engages in orthogonal dipole interactions with peptide backbone atoms [7] [8]. The hydroxymethyl group further extends the binding potential by forming hydrogen bonds with catalytic residues or solvent molecules, creating a balanced binding profile that combines hydrophobic and polar interactions [2] [6].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: